molecular formula C45H71NO6 B12775451 Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester CAS No. 73754-27-5

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester

Cat. No.: B12775451
CAS No.: 73754-27-5
M. Wt: 722.0 g/mol
InChI Key: SKMNWICOBCDSSQ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester is a complex organic compound. It is characterized by its multiple tert-butyl groups and hydroxyl functionalities, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the tert-butyl groups and hydroxyl functionalities. Common reagents used in these reactions include tert-butyl alcohol, phenol derivatives, and various catalysts to facilitate the esterification and hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester functionalities can be reduced to alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the ester groups can produce primary alcohols.

Scientific Research Applications

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, ethyl ester
  • Benzenepropanoic acid, methyl ester
  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-, octadecyl ester

Uniqueness

Compared to similar compounds, Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester stands out due to its multiple tert-butyl groups and hydroxyl functionalities. These structural features contribute to its enhanced stability, reactivity, and potential biological activities, making it a valuable compound in various scientific research applications.

Properties

CAS No.

73754-27-5

Molecular Formula

C45H71NO6

Molecular Weight

722.0 g/mol

IUPAC Name

2-[4-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2,6,6-tetramethylpiperidin-1-yl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C45H71NO6/c1-40(2,3)32-23-29(24-33(38(32)49)41(4,5)6)17-19-36(47)51-22-21-46-44(13,14)27-31(28-45(46,15)16)52-37(48)20-18-30-25-34(42(7,8)9)39(50)35(26-30)43(10,11)12/h23-26,31,49-50H,17-22,27-28H2,1-16H3

InChI Key

SKMNWICOBCDSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)C)OC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C

Origin of Product

United States

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